TA-993

Description

Properties

CAS No. |

122024-96-8 |

|---|---|

Molecular Formula |

C23H28N2O3S |

Molecular Weight |

412.5 g/mol |

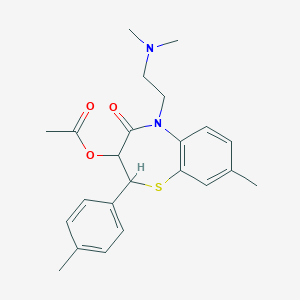

IUPAC Name |

[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |

InChI |

InChI=1S/C23H28N2O3S/c1-15-6-9-18(10-7-15)22-21(28-17(3)26)23(27)25(13-12-24(4)5)19-11-8-16(2)14-20(19)29-22/h6-11,14,21-22H,12-13H2,1-5H3 |

InChI Key |

FVGKAJGOHWOXLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(C(=O)N(C3=C(S2)C=C(C=C3)C)CCN(C)C)OC(=O)C |

Synonyms |

3-acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one TA 993 TA 993, (cis-(+-)) maleate TA 993, (cis-(-)) fumarate TA 993, (cis-(-)) fumarate 1:1 TA-993 |

Origin of Product |

United States |

Foundational & Exploratory

TA-993: A Deep Dive into its Antiplatelet Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TA-993, a novel 1,5-benzothiazepine (B1259763) derivative, on platelet function. Drawing from available preclinical research, this document outlines the molecular pathways affected by this compound and its active metabolite, MB3, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: A Unique Approach to Platelet Inhibition

This compound exerts its antiplatelet effects through a mechanism distinct from commonly known agents like aspirin.[1] The primary mode of action involves the inactivation of glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptors , a critical step in the final common pathway of platelet aggregation.[2] This inactivation is achieved not by direct antagonism of the receptor, but through the inhibition of actin polymerization within the platelet.[2] This disruption of the platelet's internal cytoskeleton prevents the conformational changes in GPIIb/IIIa necessary for fibrinogen binding and subsequent platelet aggregation.[2]

Notably, the antiplatelet activity of this compound and its significantly more potent metabolite, MB3, does not involve the modulation of cyclic AMP (cAMP) or cyclic GMP (cGMP) levels, nor does it suppress the initial increase in intracellular calcium concentration induced by agonists like ADP.[2] This highlights a targeted mechanism focused on downstream signaling and cytoskeletal rearrangement.

Furthermore, studies on collagen and U-46619-induced platelet activation reveal that this compound and MB3 also inhibit thromboxane (B8750289) A2 (TxA2) formation .[3] This inhibition occurs at a step prior to cyclooxygenase, the target of aspirin, suggesting an upstream interference in the arachidonic acid cascade.[3]

Quantitative Analysis of Antiplatelet Activity

The potency of this compound and its metabolites has been quantified in various in vitro and ex vivo studies. The data consistently demonstrates a significant inhibitory effect on platelet aggregation induced by a range of agonists.

| Compound | Agonist | Species | Assay Type | IC50 / ED50 | Potency Comparison | Reference |

| This compound | Collagen | Human | In vitro Platelet Aggregation | - | - | [1] |

| ADP | Human | In vitro Platelet Aggregation | - | - | [1][2] | |

| Epinephrine | Human | In vitro Platelet Aggregation | - | - | [1] | |

| Platelet Activating Factor | Human | In vitro Platelet Aggregation | - | - | [1] | |

| Arachidonic Acid | Human | In vitro Platelet Aggregation | - | - | [1] | |

| U-46619 | Human | In vitro Platelet Aggregation | - | - | [1] | |

| Collagen | Rat | Ex vivo Platelet Aggregation | ED50: ~3 mg/kg PO | More potent than Aspirin (ED50: 12 mg/kg) and Ticlopidine (ED50: 119 mg/kg) | [4] | |

| MB3 (Metabolite) | Various | Human | In vitro Platelet Aggregation | <1 μmol/L | 20 to 800 times more potent than this compound | [1][4] |

| ADP | Human | In vitro Platelet Aggregation | - | ~300 times more potent than this compound | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions, the following diagrams illustrate the key signaling pathways and experimental procedures used to elucidate the mechanism of this compound.

Detailed Experimental Protocols

The following methodologies are based on descriptions from the cited literature and represent the key experiments used to characterize the antiplatelet action of this compound.

In Vitro Platelet Aggregation Studies

-

Objective: To determine the direct inhibitory effect of this compound and its metabolites on platelet aggregation induced by various agonists.

-

Platelet Preparation: Human, dog, or rat platelet-rich plasma (PRP) is prepared by centrifugation of whole blood collected in sodium citrate.

-

Assay Procedure:

-

PRP is placed in an aggregometer cuvette and stirred at 37°C.

-

A baseline light transmittance is established.

-

This compound, its metabolites, or a vehicle control is added to the PRP and incubated for a specified time.

-

An agonist (e.g., collagen, ADP, epinephrine, platelet-activating factor, arachidonic acid, or U-46619) is added to induce platelet aggregation.

-

The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time.

-

-

Data Analysis: The concentration of the compound that inhibits platelet aggregation by 50% (IC50) is calculated.

Fibrinogen Binding Assay

-

Objective: To assess the effect of this compound and MB3 on the binding of fibrinogen to ADP-stimulated platelets.

-

Procedure:

-

Human platelets are stimulated with ADP in the presence of this compound, MB3, or a control.

-

Labeled fibrinogen is added to the platelet suspension.

-

After incubation, the amount of bound fibrinogen is quantified.

-

-

Key Finding: this compound and MB3 concentration-dependently inhibit fibrinogen binding to ADP-stimulated platelets.[2]

Actin Polymerization Assay

-

Objective: To determine the effect of this compound and MB3 on ADP-induced actin polymerization.

-

Procedure:

-

Platelets are treated with this compound or MB3 and then stimulated with ADP.

-

The state of actin polymerization is assessed, likely through techniques such as fluorescent phalloidin (B8060827) staining followed by flow cytometry or fluorescence microscopy.

-

-

Key Finding: this compound and MB3 inhibit the polymerization of actin filaments induced by ADP.[2]

Ex Vivo Platelet Aggregation Studies

-

Objective: To evaluate the antiplatelet effect of orally administered this compound.

-

Animal Models: Rats and dogs are commonly used.

-

Procedure:

-

Animals are administered this compound orally at various doses.

-

At a specific time point after administration (e.g., 3 hours), blood is collected.

-

PRP is prepared from the blood samples.

-

Platelet aggregation is induced in vitro using an agonist like collagen.

-

-

Data Analysis: The dose of this compound that produces a 50% inhibition of ex vivo platelet aggregation (ED50) is determined.

Conclusion

This compound represents a promising antiplatelet agent with a unique mechanism of action that differentiates it from existing therapies. Its ability to inhibit platelet aggregation through the inactivation of GPIIb/IIIa receptors via actin polymerization inhibition, coupled with its upstream inhibition of TxA2 formation, provides a multi-faceted approach to thrombosis prevention. The high potency of its metabolite, MB3, further underscores its therapeutic potential. The experimental data gathered to date provides a strong foundation for further clinical investigation into the efficacy and safety of this compound in the prevention and treatment of thrombotic disorders.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Antiplatelet mechanisms of this compound and its metabolite MB3 in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of this compound and its metabolite MB3 on platelet activation induced by collagen and U-46619 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to TA-993: A 1,5-Benzothiazepine Derivative with Antiplatelet Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to TA-993, a novel 1,5-benzothiazepine (B1259763) derivative with significant antiplatelet and antithrombotic effects.

Chemical Structure and Properties

This compound is chemically known as (-)-cis-3-acetoxy-5-(2-(dimethylamino)ethyl)-2, 3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one maleate. It is a derivative of diltiazem. The core structure is a 1,5-benzothiazepine ring system.

| Identifier | Value |

| IUPAC Name | [5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |

| Molecular Formula | C23H28N2O3S |

| CAS Number | 122024-96-8 |

| Molecular Weight | 412.5 g/mol |

A 2D chemical structure of this compound can be found on PubChem (CID 129579).

Mechanism of Action

This compound and its active metabolite, MB3 (deacetyl and N-monomethyl this compound), exhibit their antiplatelet effects through a distinct mechanism of action. Unlike some other antiplatelet agents, they do not affect cyclic AMP or cyclic GMP levels in resting platelets, nor do they suppress the increase in intracellular Ca2+ concentration induced by ADP.[1] Instead, their primary mechanism involves the inactivation of glycoprotein (B1211001) IIb/IIIa receptors, a key step in platelet aggregation. This inactivation is achieved through the inhibition of actin polymerization within the platelets.[1]

The proposed signaling pathway for the antiplatelet action of this compound is as follows:

Caption: Proposed signaling pathway of this compound in inhibiting platelet aggregation.

Experimental Data

In Vivo Antithrombotic Activity

The antithrombotic efficacy of this compound has been evaluated in conscious rats using a model where thrombus formation is induced by direct current application through an intravascular electrode.[2]

| Treatment | Administration | Dosage | Effect on Thrombus Formation |

| This compound | Single oral dose | ≥ 30 mg/kg | Dose-dependent suppression |

| This compound | Repeated oral dose | ≥ 10 mg/kg | Dose-dependent suppression |

| Aspirin | Single oral dose | ≥ 10 mg/kg | Suppression |

| Cilostazol | Single oral dose | 100 mg/kg | Suppression |

| Ticlopidine | Single oral dose | ≥ 30 mg/kg | Suppression |

These results indicate that this compound has a comparable antithrombotic effect to other established antiplatelet agents.[2]

Experimental Protocols

In Vivo Antithrombotic Model in Conscious Rats

A model for evaluating antithrombotic effects by oral administration was developed.[2]

Caption: Workflow for the in vivo antithrombotic effect study of this compound in rats.

Detailed Methodology:

-

Animal Model: Conscious rats are used for the experiment.

-

Electrode Implantation: On the day before the experiment, anodal electrodes are surgically implanted in the abdominal aorta of the rats.[2]

-

Drug Administration: this compound, dissolved in a suitable vehicle, is administered orally (p.o.) at varying doses.[2]

-

Thrombus Induction: A direct current of 200 µA is applied through the implanted electrode to induce the formation of a platelet-rich thrombus.[2]

-

Evaluation: The extent of thrombus formation is measured and compared between the treated and control groups to assess the antithrombotic efficacy of the compound.[2]

Conclusion

This compound is a potent 1,5-benzothiazepine derivative with a novel mechanism of antiplatelet action centered on the inhibition of actin polymerization, leading to the inactivation of GPIIb/IIIa receptors. Preclinical studies demonstrate its significant antithrombotic effects, comparable to existing antiplatelet therapies. The experimental models outlined provide a basis for further investigation into its therapeutic potential for thrombotic and embolic diseases.[2] This guide summarizes the core technical information available on this compound, providing a foundation for researchers and drug development professionals interested in this compound.

References

TA-993 and its active metabolite MB3

An In-Depth Technical Guide to TA-993 and its Active Metabolite MB3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel 1,5-benzothiazepine (B1259763) derivative with significant potential in the management of peripheral circulatory insufficiency due to its dual antiplatelet and blood flow-enhancing properties. This technical guide provides a comprehensive overview of this compound and its potent active metabolite, MB3. It delves into their mechanism of action, presents key quantitative data from preclinical studies, details the experimental protocols used for their evaluation, and visualizes the core signaling pathways and experimental workflows.

Introduction

This compound, chemically known as (-)-cis-3-acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one maleate, is an investigational compound recognized for its antiplatelet and antithrombotic effects.[1][2] Beyond its impact on platelets, this compound has been shown to improve peripheral circulation by increasing collateral blood flow and enhancing red blood cell deformability.[3] Following administration, this compound is metabolized to MB3 (deacetyl and N-monomethyl this compound), which exhibits substantially greater antiplatelet potency. This guide synthesizes the current technical knowledge on these compounds for the drug development and research community.

Mechanism of Action

The primary antiplatelet mechanism of this compound and its metabolite MB3 is distinct from many conventional antiplatelet agents. Key aspects of their mechanism include:

-

Inhibition of Glycoprotein (B1211001) IIb/IIIa Receptor Activation: Both this compound and MB3 inhibit the binding of fibrinogen to glycoprotein (GP) IIb/IIIa receptors on ADP-stimulated platelets.[1] This is a critical final step in the platelet aggregation cascade.

-

Inhibition of Actin Polymerization: The inactivation of GP IIb/IIIa receptors is achieved not by direct antagonism, but by inhibiting the ADP-induced polymerization of actin filaments within the platelet cytoskeleton.[1] This upstream interference prevents the conformational changes required for receptor activation.

-

Independence from cAMP and Calcium Pathways: Unlike some other antiplatelet agents, this compound and MB3 do not alter cyclic AMP or cyclic GMP levels in resting platelets, nor do they affect the increase in intracellular calcium concentration following ADP stimulation.[1]

-

Hemorheological Effects: this compound and MB3 have been shown to improve blood rheology. They lower the viscosity of erythrocyte suspensions and protect red blood cells from hemolysis.[3] This is thought to occur through interaction with acidic phospholipids (B1166683) in the erythrocyte membrane.[3]

MB3 is approximately 300 times more potent than its parent compound, this compound, in its antiplatelet effects.[1]

Signaling and Experimental Diagrams

The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating these compounds.

Caption: Proposed antiplatelet mechanism of this compound and MB3.

Caption: Workflow for the in vivo rat model of thrombosis.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound and its metabolite MB3.

Table 1: Comparative Antiplatelet Potency

| Compound | Metric | Value | Reference |

|---|

| MB3 | Relative Potency vs. This compound | ~300x more potent |[1] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Administration | Effect | Reference |

|---|---|---|---|

| Rat Hindlimb Ischemia | 10 mg/kg, i.d. | Ameliorated decrease in muscle tension | [4] |

| Rat Hindlimb Ischemia | 10 mg/kg, i.d. | Significantly increased femoral arterial blood flow | [4] |

| Rat Thrombosis Model | ≥ 30 mg/kg, p.o. (single dose) | Dose-dependently suppressed thrombus formation | [2] |

| Rat Thrombosis Model | ≥ 10 mg/kg, p.o. (repeated doses) | Dose-dependently suppressed thrombus formation | [2] |

| Healthy Rats | 10 mg/kg/day, p.o. (10 days) | Significantly increased blood filterability |[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize this compound and MB3.

In Vitro Antiplatelet Mechanism Studies[1]

-

Objective: To investigate the antiplatelet mechanisms of this compound and MB3 in ADP-stimulated human platelets.

-

Platelet Preparation: Human platelet-rich plasma was obtained from healthy male volunteers. Platelets were washed and suspended in a buffer.

-

Platelet Aggregation Assay: Platelet suspension was pre-incubated with this compound, MB3, or control. Aggregation was induced by adding ADP, and the change in light transmittance was measured using an aggregometer.

-

Fibrinogen Binding Assay: ADP-stimulated platelets were incubated with fluorescein (B123965) isothiocyanate (FITC)-labeled fibrinogen in the presence of the test compounds. Fibrinogen binding was quantified by flow cytometry.

-

Actin Polymerization Assay: Platelets were stimulated with ADP in the presence of the compounds. The cells were then lysed and stained with N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phallacidin to label filamentous actin (F-actin). The amount of F-actin was measured by fluorescence spectrophotometry.

In Vivo Rat Model of Peripheral Circulatory Insufficiency[3]

-

Objective: To evaluate the effect of this compound on skeletal muscle fatigue in a model of hindlimb ischemia.

-

Animal Model: Male Sprague-Dawley rats were used. Peripheral circulatory insufficiency was induced by occluding the abdominal aorta.

-

Muscle Contraction Measurement: The tibialis anterior muscle was stimulated electrically to induce contraction. The developed tension of the muscle was measured over a 60-minute period.

-

Drug Administration: this compound (10 mg/kg) was administered intraduodenally (i.d.) to the aorta-occluded rats.

-

Blood Flow and Viscosity: Femoral arterial blood flow was measured using a laser Doppler flowmeter. Whole blood viscosity was also determined.

In Vivo Rat Model of Thrombosis[2]

-

Objective: To assess the antithrombotic effect of orally administered this compound.

-

Animal Model: Anodal electrodes were surgically implanted in the abdominal aorta of conscious male Sprague-Dawley rats one day prior to the experiment.

-

Thrombus Induction: A direct current of 200 µA was applied through the electrode to induce the formation of a platelet-rich thrombus.

-

Drug Administration: this compound was administered orally (p.o.) as a single dose or in repeated doses prior to thrombus induction. Aspirin, cilostazol, and ticlopidine (B1205844) were used as comparators.

-

Outcome Measurement: The weight of the thrombus formed around the electrode was measured to quantify the antithrombotic effect.

Conclusion

This compound and its highly potent metabolite MB3 represent a promising class of compounds for treating thrombotic and peripheral circulatory disorders. Their unique mechanism of action, which involves the inhibition of actin polymerization to inactivate GP IIb/IIIa receptors, distinguishes them from other antiplatelet agents. Furthermore, their beneficial effects on blood rheology suggest a multifaceted therapeutic potential. The preclinical data robustly support their efficacy in relevant animal models. Further investigation into the clinical pharmacokinetics and pharmacodynamics of these compounds is warranted to translate these promising preclinical findings into therapeutic applications for patients.

References

- 1. Antiplatelet mechanisms of this compound and its metabolite MB3 in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antithrombotic effect of this compound, a novel 1,5-benzothiazepine derivative, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the antiplatelet agent this compound and its metabolite MB3 on the hemorheological properties of rat and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effect of this compound, a novel therapeutic agent for peripheral circulatory insufficiency, on skeletal muscle fatigue in a rat model of hindlimb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of TA-993

For Researchers, Scientists, and Drug Development Professionals

Abstract

TA-993 is a novel, potent, and selective small molecule inhibitor of the pro-inflammatory kinase, JNK3 (c-Jun N-terminal kinase 3). This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. The compound emerged from a high-throughput screening campaign and was optimized through structure-activity relationship (SAR) studies to exhibit excellent potency, selectivity, and pharmacokinetic properties. This guide details the synthetic route, in vitro and in vivo efficacy, and the proposed mechanism of action, highlighting its potential as a therapeutic agent for neuroinflammatory diseases. All data presented herein are intended to provide a complete technical foundation for further investigation and development.

Discovery of this compound

This compound was identified following a rigorous high-throughput screening (HTS) campaign of a 500,000-compound library against recombinant human JNK3. The primary screen identified an initial hit compound with an IC50 of 2.5 µM. A subsequent lead optimization program was initiated to improve potency and selectivity. This involved the synthesis and evaluation of over 200 analogs, leading to the identification of this compound, which demonstrated a significant improvement in inhibitory activity and a favorable selectivity profile against other MAP kinases.

Screening and Lead Optimization Workflow

The workflow for the discovery and optimization of this compound followed a structured, multi-step process designed to efficiently identify and refine potent and selective inhibitors.

Caption: Workflow from initial high-throughput screening to preclinical development of this compound.

Chemical Synthesis of this compound

The synthesis of this compound is accomplished through a convergent 5-step process starting from commercially available materials. The key steps involve a Suzuki coupling to form the bi-aryl core, followed by functional group manipulations to install the requisite pharmacophoric elements.

Synthetic Scheme

Caption: Convergent 5-step synthetic route for the preparation of this compound.

Experimental Protocols

Step 1: Suzuki Coupling to form Intermediate 1 To a solution of Starting Material A (1.0 eq) and Starting Material B (1.1 eq) in a 3:1 mixture of toluene (B28343) and water (0.2 M) was added K2CO3 (3.0 eq). The mixture was degassed with argon for 15 minutes. Pd(PPh3)4 (0.05 eq) was then added, and the reaction was heated to 90 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford Intermediate 1.

Step 3: Reduction to form Intermediate 3 To a solution of Intermediate 2 (1.0 eq) in ethanol (B145695) (0.3 M) was added iron powder (5.0 eq) and concentrated HCl (2.0 eq). The reaction mixture was heated to 80 °C for 4 hours. The mixture was then cooled, filtered through Celite, and the filtrate was concentrated. The residue was dissolved in ethyl acetate and washed with saturated NaHCO3 solution. The organic layer was dried, filtered, and concentrated to give Intermediate 3, which was used in the next step without further purification.

Step 5: Boc Deprotection to yield this compound Intermediate 4 (1.0 eq) was dissolved in a 1:1 mixture of dichloromethane (B109758) and trifluoroacetic acid (0.1 M). The reaction was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was co-evaporated with toluene three times. The resulting solid was triturated with diethyl ether to afford this compound as a hydrochloride salt.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of JNK3, a key signaling node in the mitogen-activated protein kinase (MAPK) pathway. Dysregulation of this pathway is implicated in various neuroinflammatory and neurodegenerative disorders.

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed against a panel of kinases to determine its potency and selectivity.

| Kinase | This compound IC50 (nM) |

| JNK3 | 15 |

| JNK1 | 250 |

| JNK2 | 310 |

| p38α | > 10,000 |

| ERK1 | > 10,000 |

| CDK2 | > 10,000 |

Cellular Activity

The cellular potency of this compound was evaluated by measuring its ability to inhibit the phosphorylation of c-Jun in a cellular assay.

| Assay | Cell Line | This compound EC50 (nM) |

| c-Jun Phosphorylation | SH-SY5Y | 75 |

Proposed Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the JNK3 signaling cascade, which is activated by cellular stress and inflammatory cytokines. This inhibition prevents the downstream phosphorylation of transcription factors like c-Jun, ultimately reducing the expression of pro-inflammatory genes.

Caption: Proposed mechanism of action of this compound via inhibition of the JNK3 signaling pathway.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound was evaluated in male Sprague-Dawley rats.

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| T1/2 (h) | 2.1 | 4.5 |

| Cmax (ng/mL) | 850 | 450 |

| AUC (ng·h/mL) | 1275 | 2025 |

| Bioavailability (%) | - | 60 |

| Brain Penetration (B/P ratio) | - | 0.8 |

Experimental Protocols

Pharmacokinetic Study in Rats: Male Sprague-Dawley rats (n=3 per group) were administered this compound either intravenously via the tail vein (1 mg/kg) or orally by gavage (10 mg/kg). Blood samples were collected at various time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-containing tubes. Plasma was separated by centrifugation and stored at -80 °C until analysis. Brain tissue was collected at the end of the study for the determination of brain penetration. Plasma and brain homogenate concentrations of this compound were determined by LC-MS/MS.

Conclusion

This compound is a potent and selective JNK3 inhibitor with a promising preclinical profile. Its well-defined synthetic route, excellent in vitro and in vivo activity, and favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, make it a strong candidate for further development as a treatment for neuroinflammatory diseases. The data and protocols provided in this guide offer a solid foundation for subsequent IND-enabling studies.

An In-depth Technical Guide on the Core Pharmacological Profile of TA-993

For Researchers, Scientists, and Drug Development Professionals

Abstract

TA-993, a 1,5-benzothiazepine (B1259763) derivative, is a potent antiplatelet agent that has demonstrated significant efficacy in preclinical studies. While structurally related to the L-type calcium channel blocker diltiazem (B1670644), the primary mechanism of action of this compound is not calcium channel antagonism, but rather the modulation of intracellular signaling pathways that regulate platelet activation. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, metabolic activation, quantitative efficacy data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound, chemically known as (-)-cis-3-acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one, is a novel compound with significant antiplatelet and antithrombotic properties.[1] Although it shares the 1,5-benzothiazepine core structure with the well-known calcium channel blocker diltiazem, its pharmacological profile is distinctly characterized by a potent antiplatelet effect and only very weak calcium antagonistic activity.[2] this compound acts as a prodrug, being metabolized in vivo to its more active form, MB3 (deacetyl and N-monomethyl this compound), which is approximately 300 times more potent in its antiplatelet effects.[1] This guide will delve into the nuanced mechanism of action of this compound and its active metabolite, present its quantitative data in a structured format, and provide detailed experimental methodologies for its study.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | (-)-cis-3-acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one | [1] |

| Molecular Formula | C23H28N2O3S | |

| Molecular Weight | 412.5 g/mol | |

| CAS Number | 122024-96-8 |

Mechanism of Action

The primary antiplatelet mechanism of this compound and its active metabolite, MB3, involves the modulation of the platelet cytoskeleton and its interaction with key signaling pathways, rather than a direct antagonism of calcium channels.

Inhibition of Actin Polymerization and GPIIb/IIIa Inactivation

The cornerstone of this compound's antiplatelet activity is its ability to inhibit the polymerization of actin filaments within platelets.[1] This is a critical departure from many other antiplatelet agents. The proposed signaling pathway is as follows:

-

ADP Stimulation: Upon stimulation by agonists such as ADP, platelets undergo a shape change and activation, a process that is dependent on the rapid polymerization of globular actin (G-actin) into filamentous actin (F-actin).

-

Actin Polymerization Inhibition: this compound and MB3 intervene in this process, preventing the normal polymerization of actin.[1]

-

GPIIb/IIIa Inactivation: The proper function and activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which is essential for platelet aggregation, is dependent on its connection to the actin cytoskeleton. By inhibiting actin polymerization, this compound and MB3 indirectly cause the inactivation of the GPIIb/IIIa receptor.

-

Inhibition of Fibrinogen Binding: An inactive GPIIb/IIIa receptor is unable to bind fibrinogen, the molecule that bridges adjacent platelets to form an aggregate. This compound and MB3 have been shown to concentration-dependently inhibit the binding of fibrinogen to ADP-stimulated platelets.[1]

This mechanism is distinct from that of GPIIb/IIIa antagonists like RGDS, which directly block the fibrinogen binding site.[1] this compound and MB3 do not inhibit the aggregation of fixed platelets induced by fibrinogen, confirming their indirect mode of action on the receptor.[1]

Effects on Thromboxane (B8750289) A2 (TxA2) Pathway

This compound and MB3 also exert inhibitory effects on the thromboxane A2 (TxA2) signaling pathway, which is a major amplification loop in platelet activation.

-

Inhibition of TxA2 Formation: In response to collagen, this compound and MB3 suppress the formation of TxA2.[3] This inhibition occurs at a step prior to cyclooxygenase, as they do not inhibit TxA2 formation induced by the direct precursor, arachidonic acid.[3]

-

Downstream Effects: Furthermore, this compound and MB3 inhibit platelet aggregation induced by the stable TxA2 mimetic, U-46619, without preventing the U-46619-induced increase in intracellular calcium concentration ([Ca2+]i).[3] This indicates that they also act on intracellular events downstream of the initial calcium signal triggered by TxA2 receptor activation.

Weak Calcium Channel Antagonist Activity

While not its primary mechanism of action, this compound does possess weak calcium channel antagonistic properties. Its potency in this regard is approximately one-tenth that of diltiazem.[2] This weak activity is not considered to be the main contributor to its potent antiplatelet effects, as platelets are known to lack voltage-dependent calcium channels.[2]

Independence from cAMP and cGMP Pathways

Importantly, the antiplatelet effects of this compound and MB3 are not mediated by changes in the levels of cyclic AMP (cAMP) or cyclic GMP (cGMP) in resting platelets, distinguishing their mechanism from that of other antiplatelet agents like ticlopidine.[1]

Quantitative Data

The following tables summarize the in vitro and ex vivo efficacy of this compound and its metabolites.

Table 1: In Vitro Inhibitory Effects of this compound and its Metabolites on Human Platelet Aggregation

| Inducing Agent | Compound | IC50 (μmol/L) | Reference |

| Collagen | This compound | >100 | [2] |

| MB1 | ~30 | [2] | |

| MB2 | ~10 | [2] | |

| MB3 | <1 | [2] | |

| ADP | This compound | >100 | [2] |

| MB1 | ~100 | [2] | |

| MB2 | ~10 | [2] | |

| MB3 | <1 | [2] | |

| Epinephrine | This compound | >100 | [2] |

| MB1 | ~30 | [2] | |

| MB2 | ~10 | [2] | |

| MB3 | <1 | [2] | |

| Platelet Activating Factor (PAF) | This compound | >100 | [2] |

| MB1 | ~100 | [2] | |

| MB2 | ~30 | [2] | |

| MB3 | <1 | [2] | |

| Arachidonic Acid | This compound | >100 | [2] |

| MB1 | ~30 | [2] | |

| MB2 | ~10 | [2] | |

| MB3 | <1 | [2] | |

| U-46619 | This compound | >100 | [2] |

| MB1 | ~100 | [2] | |

| MB2 | ~30 | [2] | |

| MB3 | <1 | [2] |

Table 2: Ex Vivo Antiplatelet and Antithrombotic Effects of Orally Administered this compound

| Species | Model | Endpoint | Effective Dose | Reference |

| Rat | Collagen-induced platelet aggregation | ED50 | 3 mg/kg | [2] |

| Dog | ADP-induced platelet aggregation | Inhibition | 0.3 - 10 mg/kg | [2] |

| Mouse | Collagen + Epinephrine-induced thromboembolic death | Protection | 10 mg/kg | [2] |

| Rat | Arteriovenous shunt thrombus formation | Inhibition | 30 mg/kg | [2] |

| Rat | Electrically induced thrombosis | Suppression | 10-30 mg/kg | [4] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the foundational assay to assess the inhibitory effect of this compound on platelet function.

Principle: Platelet aggregation in platelet-rich plasma (PRP) causes an increase in light transmission, which is measured by an aggregometer.

Procedure:

-

Blood Collection: Draw whole blood from healthy human donors (who have not taken antiplatelet medication for at least 2 weeks) into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5-3.0 x 10^8 platelets/mL using PPP.

-

Assay:

-

Pipette 450 µL of the adjusted PRP into a cuvette with a magnetic stir bar.

-

Place the cuvette in the aggregometer at 37°C and stir at 900-1200 rpm.

-

Set 100% aggregation with PPP and 0% with PRP.

-

Add 50 µL of this compound or vehicle control and incubate for 2 minutes.

-

Add 50 µL of a platelet agonist (e.g., ADP, collagen, arachidonic acid, U-46619) to induce aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis: Calculate the percentage of aggregation inhibition relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Measurement of Intracellular Calcium ([Ca2+]i) with Fura-2 AM

This protocol is used to determine if this compound affects the mobilization of intracellular calcium.

Principle: The fluorescent dye Fura-2 AM is a cell-permeable ester that is cleaved by intracellular esterases to the calcium-sensitive Fura-2. The fluorescence emission of Fura-2 at 510 nm shifts in excitation wavelength from 380 nm in the absence of Ca2+ to 340 nm when bound to Ca2+. The ratio of fluorescence at these two excitation wavelengths is proportional to the intracellular calcium concentration.

Procedure:

-

Platelet Preparation: Prepare PRP as described in the platelet aggregation assay.

-

Fura-2 AM Loading:

-

Incubate the PRP with 2-5 µM Fura-2 AM for 45-60 minutes at 37°C in the dark.

-

Centrifuge the loaded platelets at 800 x g for 10 minutes and resuspend them in a calcium-free buffer (e.g., Tyrode's buffer without CaCl2) to a concentration of 1 x 10^8 platelets/mL.

-

-

Fluorimetry:

-

Place the Fura-2 loaded platelet suspension in a quartz cuvette with stirring at 37°C in a fluorometer.

-

Add CaCl2 to a final concentration of 1 mM.

-

Add this compound or vehicle and incubate for 2 minutes.

-

Add the platelet agonist (e.g., ADP, U-46619) and record the fluorescence at an emission wavelength of 510 nm, alternating the excitation wavelengths between 340 nm and 380 nm.

-

-

Data Analysis: Calculate the 340/380 nm fluorescence ratio. The intracellular calcium concentration can be calculated using the Grynkiewicz equation if calibration with maximum (ionomycin + Ca2+) and minimum (EGTA) fluorescence is performed.

Thromboxane B2 (TxB2) Formation Assay

This assay quantifies the production of TxA2, a stable metabolite of which is TxB2.

Principle: Platelets are stimulated in the presence of this compound, and the reaction is stopped. The supernatant is then assayed for TxB2 levels using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Procedure:

-

Platelet Stimulation:

-

Prepare washed platelets and resuspend them in Tyrode's buffer to a concentration of 3-5 x 10^8 platelets/mL.

-

Pre-incubate the platelet suspension with this compound or vehicle for 2 minutes at 37°C.

-

Add a platelet agonist (e.g., collagen, arachidonic acid) and incubate for 5 minutes with stirring.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a solution of indomethacin (B1671933) and EDTA.

-

Centrifuge at 12,000 x g for 2 minutes to pellet the platelets.

-

Collect the supernatant for TxB2 measurement.

-

-

TxB2 Quantification:

-

Use a commercially available TxB2 ELISA or RIA kit.

-

Follow the manufacturer's instructions to measure the concentration of TxB2 in the supernatant.

-

-

Data Analysis: Compare the amount of TxB2 produced in the presence of this compound to the vehicle control.

Actin Polymerization Assay

This assay directly measures the effect of this compound on the conversion of G-actin to F-actin.

Principle: The assay utilizes a pyrene-labeled actin monomer. Pyrene-labeled G-actin has a low fluorescence, but upon polymerization into F-actin, the fluorescence intensity increases significantly.

Procedure:

-

Platelet Lysate Preparation:

-

Prepare washed platelets.

-

Lyse the platelets with a Triton X-100 containing buffer to release the actin.

-

-

Assay:

-

Use a commercially available actin polymerization assay kit.

-

Add platelet lysate to a microplate well containing pyrene-labeled G-actin.

-

Add this compound or vehicle.

-

Initiate polymerization by adding a polymerization-inducing buffer.

-

Measure the fluorescence (excitation ~365 nm, emission ~407 nm) over time in a fluorescence plate reader.

-

-

Data Analysis: Compare the rate and extent of actin polymerization in the presence of this compound to the vehicle control.

Conclusion

This compound is a potent antiplatelet agent with a unique mechanism of action that primarily involves the inhibition of actin polymerization, leading to the inactivation of the GPIIb/IIIa receptor. It is a prodrug that is metabolized to the highly active compound MB3. While it is a 1,5-benzothiazepine derivative, its calcium channel antagonist activity is very weak and not central to its antiplatelet efficacy. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for thrombotic disorders. The distinct mechanism of action of this compound may offer advantages over existing antiplatelet therapies, particularly in combination with other agents like aspirin.[2] Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ionbiosciences.com [ionbiosciences.com]

Inactivation of Glycoprotein IIb/IIIa Receptors by TA-993: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which TA-993, a novel 1,5-benzothiazepine (B1259763) derivative, and its active metabolite, MB3, inactivate glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptors on platelets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Core Mechanism of Action

This compound and its significantly more potent metabolite, MB3, exert their antiplatelet effects not by directly antagonizing the fibrinogen binding site on the GPIIb/IIIa receptor in the manner of classic antagonists like RGDS, but through an indirect mechanism involving the platelet's internal signaling cascade. Research suggests that the primary mechanism of GPIIb/IIIa inactivation by this compound and MB3 is the inhibition of actin polymerization .[1] This disruption of the platelet's cytoskeletal reorganization prevents the conformational changes in the GPIIb/IIIa receptor that are necessary for it to bind fibrinogen and mediate platelet aggregation.

In addition to this primary mechanism, the inhibitory effects of this compound and MB3 on platelet activation are also partly mediated by the suppression of thromboxane (B8750289) A2 (TxA2) formation at a step prior to cyclooxygenase.[2]

Quantitative Data: Inhibition of Platelet Aggregation

This compound and its metabolite MB3 have been shown to inhibit platelet aggregation induced by a variety of agonists. The following tables summarize the available quantitative data on their inhibitory potency.

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound and MB3 on Human Platelet Aggregation

| Agonist | This compound (μmol/L) | MB3 (μmol/L) |

| Collagen | Data not available in a comparable format | <1 |

| ADP | Data not available in a comparable format | <1 |

| Epinephrine | Data not available in a comparable format | <1 |

| Platelet Activating Factor | Data not available in a comparable format | <1 |

| Arachidonic Acid | Data not available in a comparable format | <1 |

| U-46619 | Data not available in a comparable format | <1 |

Note: While specific IC50 values for this compound were not detailed in the provided search results, its metabolite MB3 was found to be the most potent inhibitor with an IC50 of <1 μmol/L for various agonists. MB3 is reported to be several hundred times more potent than its parent compound, this compound.

Table 2: Ex Vivo Inhibitory Potency (ED50) of this compound on Collagen-Induced Platelet Aggregation in Rats

| Compound | ED50 (mg/kg, PO) |

| This compound | 3 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on platelet function.

In Vitro Platelet Aggregation Assay (Lumi-Aggregometry)

This protocol outlines the measurement of platelet aggregation in human platelet-rich plasma (PRP) using a lumi-aggregometer, a standard method for assessing the efficacy of antiplatelet agents.

a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Draw whole blood from healthy human donors into vacuum tubes containing 3.2% trisodium (B8492382) citrate.

-

Centrifuge the whole blood at 200 x g for 10 minutes at room temperature with no brake to obtain PRP.

-

Transfer the supernatant (PRP) to a separate tube.

-

Centrifuge the remaining blood at 1,000 x g for 10 minutes at room temperature to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 3 x 10^8 platelets/mL using PPP.

b. Aggregation Measurement:

-

Pre-warm PRP samples to 37°C for at least 5 minutes.

-

Place a cuvette with PRP and a magnetic stir bar into the lumi-aggregometer.

-

Add the desired concentration of this compound, MB3, or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).

-

Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, arachidonic acid).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

The IC50 value, the concentration of the inhibitor that reduces the maximal aggregation by 50%, is calculated from the dose-response curve.

Fibrinogen Binding Assay

This assay quantifies the binding of fibrinogen to GPIIb/IIIa receptors on activated platelets.

a. Platelet Preparation:

-

Isolate human platelets and wash them in a suitable buffer (e.g., Tyrode's buffer).

-

Resuspend the platelets to a final concentration of approximately 3 x 10^8 platelets/mL.

b. Binding Experiment:

-

Incubate the washed platelets with various concentrations of this compound, MB3, or a control substance.

-

Add a fluorescently or radioactively labeled fibrinogen to the platelet suspension.

-

Stimulate the platelets with an agonist, such as ADP, to induce a conformational change in the GPIIb/IIIa receptors, allowing fibrinogen to bind.

-

After a set incubation period, separate the platelets from the unbound fibrinogen by centrifugation through a dense medium like silicone oil.

-

Quantify the amount of bound fibrinogen by measuring the fluorescence or radioactivity of the platelet pellet.

-

Determine the concentration-dependent inhibition of fibrinogen binding by this compound and MB3.

Actin Polymerization Assay

This assay measures the effect of this compound and MB3 on the polymerization of actin within platelets, a key process for GPIIb/IIIa activation.

a. Platelet Lysis and Actin Staining:

-

Prepare washed human platelets as described for the fibrinogen binding assay.

-

Incubate the platelets with this compound, MB3, or a vehicle control.

-

Stimulate the platelets with an agonist (e.g., ADP).

-

At various time points, fix the platelets and permeabilize them with a detergent-containing buffer.

-

Stain the filamentous actin (F-actin) with a fluorescently labeled phalloidin (B8060827) derivative (e.g., FITC-phalloidin).

-

Wash the platelets to remove unbound phalloidin.

b. Quantification:

-

Analyze the fluorescence intensity of the stained platelets using flow cytometry.

-

The fluorescence intensity is proportional to the amount of F-actin, allowing for the quantification of actin polymerization.

-

Assess the inhibitory effect of this compound and MB3 on the increase in F-actin content following platelet activation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: Proposed signaling pathway for this compound-mediated inactivation of GPIIb/IIIa.

Caption: Experimental workflow for in vitro platelet aggregation assay.

References

- 1. Antiplatelet mechanisms of this compound and its metabolite MB3 in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of this compound and its metabolite MB3 on platelet activation induced by collagen and U-46619 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of TA-993 on Actin Polymerization in Platelets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of TA-993, a 1,5-benzothiazepine (B1259763) derivative, on actin polymerization within human platelets. This compound, and its more potent metabolite MB3, are significant inhibitors of platelet aggregation.[1] A core mechanism of this antiplatelet activity is the inhibition of actin filament polymerization, a critical process for platelet shape change and the activation of glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptors necessary for aggregation. This document synthesizes the available quantitative data, details relevant experimental methodologies, and illustrates the pertinent signaling pathways.

Introduction

Platelet activation and aggregation are pivotal events in hemostasis and thrombosis. A key step in this process is the dynamic reorganization of the platelet's actin cytoskeleton. Upon stimulation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), monomeric globular actin (G-actin) rapidly polymerizes into filamentous actin (F-actin).[2][3] This polymerization drives the essential morphological changes in platelets, including the formation of filopodia and lamellipodia, and is crucial for the conformational activation of GPIIb/IIIa integrins, which mediate fibrinogen binding and subsequent platelet aggregation.[4]

This compound, or (-)-cis-3-acetoxy-5-(2-(dimethylamino)ethyl)-2, 3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one maleate, and its deacetylated, N-monomethylated metabolite, MB3, have demonstrated potent antiplatelet effects.[1] Research indicates that a primary mechanism of action for these compounds is the direct or indirect inhibition of ADP-induced actin polymerization.[1] This guide explores the experimental evidence supporting this mechanism.

Mechanism of Action

This compound and its metabolite MB3 disrupt the final common pathway of platelet aggregation by targeting the actin cytoskeleton. The proposed mechanism involves the following key points:

-

Inhibition of Actin Polymerization: Direct evidence shows that both this compound and MB3 inhibit the ADP-induced polymerization of actin filaments in human platelets.[1]

-

No Effect on Upstream Signaling: The inhibitory action on actin polymerization appears to be downstream of initial ADP receptor signaling. Specifically, this compound and MB3 do not affect cyclic AMP (cAMP) or cyclic GMP (cGMP) levels in resting platelets, nor do they prevent the ADP-induced increase in intracellular calcium concentration ([Ca2+]i).[1]

-

Inactivation of GPIIb/IIIa Receptors: By inhibiting actin polymerization, this compound and MB3 are thought to prevent the necessary conformational changes in GPIIb/IIIa receptors.[1] This leads to a reduction in fibrinogen binding to stimulated platelets, a critical step for platelet aggregation.[1]

-

Potency: The metabolite MB3 is noted to be approximately 300 times more potent in its antiplatelet effects than the parent compound this compound.[1]

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its metabolite MB3 on key platelet functions related to actin polymerization.

Table 1: Inhibition of Fibrinogen Binding and Platelet Aggregation

| Compound | Agonist | Endpoint | IC50 (µM) |

| This compound | ADP | Fibrinogen Binding | ~10 |

| ADP | Platelet Aggregation | ~30 | |

| MB3 | ADP | Fibrinogen Binding | ~0.03 |

| ADP | Platelet Aggregation | ~0.1 |

Data derived from studies on ADP-stimulated human platelets. The IC50 values represent the concentration of the compound required to achieve 50% inhibition.

Experimental Protocols

This section details the methodologies used to investigate the effect of this compound on actin polymerization and related platelet functions.

Measurement of Actin Polymerization (DNase I Inhibition Assay)

This assay quantifies the amount of G-actin in platelet lysates, allowing for the indirect measurement of F-actin. The principle is based on the specific and high-affinity binding of DNase I to G-actin, which inhibits its enzymatic activity.

Protocol:

-

Platelet Preparation: Isolate human platelets from whole blood by differential centrifugation to obtain platelet-rich plasma (PRP). Wash the platelets in a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.

-

Incubation with Inhibitors: Pre-incubate the washed platelets with varying concentrations of this compound, MB3, or a vehicle control for a specified time at 37°C.

-

Platelet Stimulation: Add ADP to the platelet suspension to a final concentration that induces robust actin polymerization (e.g., 10 µM) and incubate for a short period (e.g., 60 seconds) to allow for actin polymerization.

-

Lysis: Lyse the platelets by adding a Triton X-100-based lysis buffer. To stabilize the F-actin and prevent depolymerization upon lysis, formaldehyde (B43269) can be included in the lysis buffer.[2]

-

DNase I Inhibition Assay:

-

Add an aliquot of the platelet lysate to a solution containing DNase I.

-

Initiate the DNase reaction by adding DNA.

-

Measure the rate of DNA hydrolysis by monitoring the change in absorbance at 260 nm.

-

The amount of G-actin in the lysate is inversely proportional to the DNase I activity and can be quantified by comparing to a standard curve generated with known concentrations of G-actin.

-

-

Calculation of F-actin: The amount of F-actin is calculated by subtracting the amount of G-actin from the total actin content of the platelets, which is determined from a lysate of unstimulated platelets treated with a depolymerizing agent.

Fibrinogen Binding Assay

This assay measures the binding of labeled fibrinogen to its GPIIb/IIIa receptor on the surface of stimulated platelets.

Protocol:

-

Platelet Preparation and Incubation: Prepare and incubate washed platelets with this compound, MB3, or vehicle control as described above.

-

Stimulation and Fibrinogen Addition: Stimulate the platelets with ADP in the presence of 125I-labeled fibrinogen.

-

Separation of Platelets: After a defined incubation period, separate the platelets from the incubation medium by centrifugation through a silicone oil layer.

-

Quantification: Measure the radioactivity in the platelet pellet using a gamma counter to determine the amount of bound fibrinogen.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of ADP-induced platelet aggregation and the inhibitory point of this compound.

Caption: Experimental workflow for the DNase I inhibition assay to measure actin polymerization.

Conclusion

This compound and its active metabolite, MB3, exert their antiplatelet effects through a mechanism that involves the inhibition of ADP-induced actin polymerization. This action, which occurs downstream of initial calcium signaling, leads to the inactivation of GPIIb/IIIa receptors and a subsequent reduction in fibrinogen binding and platelet aggregation. The data presented in this guide provide a comprehensive overview for researchers and professionals in drug development, highlighting a key mechanism for a novel class of antiplatelet agents. Further investigation into the precise molecular interactions between this compound/MB3 and the actin cytoskeleton could yield deeper insights and opportunities for the development of more targeted antithrombotic therapies.

References

- 1. Antiplatelet mechanisms of this compound and its metabolite MB3 in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurements of the G-/F-actin equilibrium in ADP-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actin Dynamics in Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of actin in platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Early-Stage Research on 1,5-Benzothiazepine (B1259763) Derivatives

The 1,5-benzothiazepine core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically significant drugs.[1][2][3][4] This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a seven-membered thiazepine ring, has demonstrated a remarkable diversity of pharmacological activities.[2][5] Well-known drugs such as Diltiazem (a calcium channel blocker) and Quetiapine (an antipsychotic) highlight the therapeutic potential of this structural motif.[1] Early-stage research continues to explore novel derivatives for various therapeutic areas, primarily focusing on anticancer, antimicrobial, and cardiovascular applications. This guide provides a technical overview of the synthetic strategies, biological evaluations, and mechanisms of action for emerging 1,5-benzothiazepine derivatives.

General Synthesis of 1,5-Benzothiazepine Derivatives

A prevalent and versatile method for synthesizing the 2,3-dihydro-1,5-benzothiazepine scaffold involves the condensation reaction between 2-aminothiophenol (B119425) and α,β-unsaturated carbonyl compounds, most notably chalcones.[5][6] This reaction typically proceeds via a thia-Michael addition followed by an intramolecular cyclization.[6] Researchers have developed various eco-friendly and efficient protocols, including the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent medium and bleaching earth clay as a heterogeneous catalyst, which can lead to high yields in shorter reaction times.[7][8][9]

Experimental Protocol: PEG-400 Mediated Synthesis[8][9][10]

-

Reactant Preparation : A mixture of a substituted chalcone (1 mmol) and 2-aminothiophenol (1 mmol) is prepared.

-

Solvent and Catalyst : The mixture is added to polyethylene glycol-400 (PEG-400) (5 mL) in a round-bottom flask. Bleaching earth clay (pH 12.5) is added as a catalyst.

-

Reaction : The reaction mixture is stirred at 60 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation : Upon completion (typically within an hour), the reaction mixture is cooled to room temperature. Ice-cold water is added to precipitate the crude product.

-

Purification : The solid product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol (B145695) is performed to obtain the pure 1,5-benzothiazepine derivative.

-

Characterization : The structure of the synthesized compound is confirmed using spectral techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity

Numerous 1,5-benzothiazepine derivatives have been investigated for their potential as anticancer agents, showing promising activity against a range of human cancer cell lines.[7][10] The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway.[10]

Quantitative Data: In Vitro Cytotoxicity

| Compound ID | Cancer Cell Line | Assay | IC50 / GI50 (µM or µg/mL) | Reference |

| 2c | Hep G-2 (Liver) | MTT | 3.29 ± 0.15 µM | [7][8] |

| 2j | DU-145 (Prostate) | MTT | 15.42 ± 0.16 µM | [8] |

| BT20 | HT-29 (Colon) | MTT | Activity reported as more potent than methotrexate | [10] |

| 4c, 4d, 4g, 4h | Lung, Breast, Liver, Prostate | Not Specified | GI50 <10 µg/mL |

Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) are measures of the concentration of a substance needed to inhibit a given biological process by half.

Signaling Pathway: EGFR Tyrosine Kinase Inhibition

Certain 1,5-benzothiazepine derivatives function as inhibitors of EGFR tyrosine kinase.[10] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades (e.g., RAS-RAF-MEK-ERK pathway) that promote cell proliferation, survival, and migration. By blocking the ATP binding site of the kinase domain, these derivatives prevent EGFR autophosphorylation and subsequent pathway activation, leading to an antiproliferative effect.

Experimental Protocol: MTT Assay for Cytotoxicity[12]

-

Cell Seeding : Cancer cells (e.g., HT-29, MCF-7) are seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment : The synthesized 1,5-benzothiazepine derivatives are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition : After incubation, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well. The plate is incubated for another 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization : The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals formed by viable cells.

-

Absorbance Reading : The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

The 1,5-benzothiazepine scaffold is also a promising source of new antimicrobial agents, with derivatives showing broad-spectrum activity against various bacteria and fungi.[11][12] Structure-activity relationship studies have revealed that the nature and position of substituents on the phenyl rings significantly influence the antimicrobial potency of these compounds.[11] Halogenated derivatives, in particular, have demonstrated superior activity, in some cases exceeding that of standard drugs like ciprofloxacin (B1669076) and fluconazole.[1][12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound ID | Microorganism | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) | Reference |

| BT6 (Fluorinated) | Staphylococcus aureus | 0.4 | Ciprofloxacin | >3.2 | [12] |

| BT5 (Fluorinated) | Escherichia coli | 0.4 | Ciprofloxacin | 0.8 | [12] |

| BT3 (Chlorinated) | Candida albicans | 1.6 | Fluconazole | 3.2 | [12] |

| Compound 2e | Various Fungi | Reported as having the greatest activity | - | - | [11] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Compound Preparation : A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in a 96-well microtiter plate using Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.

-

Inoculum Preparation : A standardized inoculum of the microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria) is prepared according to CLSI guidelines.

-

Inoculation : Each well of the microtiter plate is inoculated with the microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation : The plates are incubated at 35-37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

-

MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. Visual inspection or the use of a growth indicator like resazurin (B115843) can aid in the determination.

Cardiovascular Activity: Calcium Channel Blockade

The archetypal pharmacological role of 1,5-benzothiazepines is as calcium channel blockers.[1] Diltiazem and its analogs act on L-type calcium channels, primarily in vascular smooth muscle and cardiac cells.[13][14][15] By inhibiting the influx of extracellular calcium ions through these channels, they induce vasodilation (leading to lower blood pressure) and have negative chronotropic and inotropic effects on the heart.[13][15] Research in this area focuses on developing new derivatives with improved potency, vascular selectivity, and pharmacokinetic profiles.[13]

Signaling Pathway: L-type Calcium Channel Blockade

In vascular smooth muscle, membrane depolarization opens voltage-gated L-type calcium channels, allowing Ca²⁺ to enter the cell. This influx of Ca²⁺ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates myosin light chains, leading to actin-myosin cross-bridge formation and muscle contraction. 1,5-benzothiazepine derivatives physically block the channel, reducing Ca²⁺ influx and thereby promoting muscle relaxation and vasodilation.

Experimental Protocol: Vasorelaxant Activity in Isolated Aorta[15]

-

Tissue Preparation : A segment of the thoracic aorta is isolated from a rat and cut into rings (2-3 mm in length). The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C, and aerated with 95% O₂ / 5% CO₂.

-

Contraction Induction : The aortic rings are pre-contracted with a high concentration of potassium chloride (e.g., 60 mM KCl) to induce depolarization and open voltage-gated calcium channels.

-

Compound Addition : Once a stable contraction is achieved, cumulative concentrations of the 1,5-benzothiazepine derivative are added to the organ bath.

-

Tension Measurement : Changes in isometric tension are recorded using a force-displacement transducer. The relaxant effect is measured as the percentage decrease from the KCl-induced maximum contraction.

-

Data Analysis : A concentration-response curve is plotted, and the EC50 value (the concentration required to produce 50% of the maximum relaxation) is calculated to determine the potency of the compound.

Conclusion

Early-stage research on 1,5-benzothiazepine derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the scaffold allows for extensive structural modifications, leading to compounds with potent and selective activities across different biological targets. The primary areas of investigation—oncology, infectious diseases, and cardiovascular disorders—remain highly relevant to global health needs. The data and protocols outlined in this guide demonstrate the robust and ongoing efforts to translate the potential of this privileged chemical structure into next-generation therapeutics. Further research focusing on optimizing drug-like properties and elucidating detailed mechanisms of action will be critical for advancing these promising derivatives through the drug development pipeline.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ejpmr.com [ejpmr.com]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents [mdpi.com]

- 9. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological profile of a novel 1,5-benzothiazepine calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of novel calcium channel blockers: 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and 2,5-dihydro-4-methyl-2-phenyl-1,5-benzodiazepine-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]

Methodological & Application

Application Notes and Protocols for TA-993 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TA-993 is an experimental 1,5-benzothiazepine (B1259763) derivative that has demonstrated significant therapeutic potential, primarily as an antiplatelet and antithrombotic agent, as well as for improving peripheral circulatory insufficiency.[1][2] This document provides a detailed overview of the experimental protocols used to evaluate the efficacy and mechanism of action of this compound in rat models, based on available preclinical research. The provided methodologies and data are intended to serve as a comprehensive resource for researchers investigating this compound or similar compounds.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action. Its primary activities observed in rat models include:

-

Antiplatelet Aggregation: this compound is a potent inhibitor of platelet aggregation induced by various agonists.[1][3] Its mechanism is distinct from that of acetylsalicylic acid (ASA), as it inhibits both the primary and secondary phases of ADP-induced aggregation and can disaggregate existing platelet clumps.[1][3] A synergistic antiplatelet effect is observed when this compound is co-administered with ASA.[1]

-

Increased Limb Blood Flow: this compound has been shown to increase limb blood flow. This effect is believed to be mediated through the sympathetic nervous system, although it does not appear to involve adrenergic receptors.[4]

-

Weak Calcium Channel Blockade: While structurally related to the calcium channel blocker diltiazem (B1670644), this compound's calcium antagonistic action is significantly weaker, suggesting this is not its primary mechanism of antiplatelet activity.[1]

Metabolites of this compound, particularly MB3, have been found to be even more potent antiplatelet agents than the parent compound.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in rat models.

Table 1: Ex Vivo Antiplatelet Aggregation in Rats

| Compound | Agonist | ED₅₀ (mg/kg, p.o.) | Reference |

| This compound | Collagen | ~3 | [1][3] |

| Aspirin (ASA) | Collagen | 12 | [1][3] |

| Ticlopidine | Collagen | 119 | [1][3] |

| Diltiazem | Collagen | >100 | [1][3] |

Table 2: Antithrombotic Efficacy in Rat Models

| Model | This compound Dose (mg/kg, p.o.) | Effect | Reference |

| Arteriovenous Shunt | 30 | Significant inhibition of thrombus formation | [1] |

| Electrically-Induced Thrombosis | 30 (single dose) | Dose-dependent suppression of thrombus formation | [6] |

| Electrically-Induced Thrombosis | 10 (repeated dose) | Dose-dependent suppression of thrombus formation | [6] |

Table 3: Efficacy in a Rat Model of Hindlimb Ischemia

| Parameter | Treatment | Effect | Reference |

| Developed Muscle Tension | This compound (10 mg/kg, i.d.) | Ameliorated decrease in tension | [2] |

| Femoral Arterial Blood Flow | This compound (10 mg/kg, i.d.) | Significantly increased collateral blood flow | [2] |

| Whole Blood Viscosity | This compound (10 mg/kg, i.d.) | Decreased | [2] |

Experimental Protocols

Ex Vivo Platelet Aggregation in Rats

Objective: To assess the inhibitory effect of orally administered this compound on collagen-induced platelet aggregation.

Materials:

-

Male rats (e.g., Sprague-Dawley), overnight-fasted

-

This compound, reference compounds (Aspirin, Ticlopidine), and vehicle (e.g., 0.25% carboxymethylcellulose)

-

Sodium pentobarbital (B6593769)

-

Collagen solution

-

Platelet aggregometer

-

Centrifuge

Procedure:

-

Administer this compound or reference compounds orally (p.o.) to different groups of rats at various doses. A vehicle control group should be included.

-

Three hours post-administration, anesthetize the rats with sodium pentobarbital (e.g., 50 mg/kg, i.p.).

-

Draw blood from the abdominal aorta into syringes containing 3.8% trisodium citrate (9:1 blood to citrate ratio).

-

Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).

-

Adjust the platelet count in the PRP using PPP as a diluent.

-

Pre-warm the PRP samples to 37°C in the aggregometer.

-

Induce platelet aggregation by adding a collagen solution to the PRP.

-

Monitor and record the aggregation response using the aggregometer.

-

Calculate the percentage of inhibition of aggregation for each dose compared to the vehicle control.

-

Determine the ED₅₀ value for this compound and the reference compounds.

Arteriovenous (AV) Shunt Thrombosis Model in Rats

Objective: To evaluate the in vivo antithrombotic effect of this compound.

Materials:

-

Male rats (220-268 g), overnight-fasted

-

This compound, reference compounds (Aspirin, Ticlopidine), and vehicle

-

Sodium pentobarbital

-

Polyethylene (B3416737) tubing of two different diameters

-

Silk thread

-

Surgical instruments

Procedure:

-

Administer this compound or reference compounds orally to different groups of rats.[1]

-

Three hours after administration, anesthetize the rats with sodium pentobarbital (50 mg/kg, i.p.).[1]

-

Expose the left carotid artery and the right jugular vein.

-

Insert one end of a polyethylene tube into the carotid artery and the other end into the jugular vein to create an extracorporeal shunt. The shunt contains a piece of silk thread to induce thrombus formation.

-

Allow blood to circulate through the shunt for a defined period (e.g., 30 minutes).

-

After the circulation period, remove the silk thread from the shunt.

-

Weigh the thrombus formed on the silk thread.

-

Compare the thrombus weight in the drug-treated groups to the vehicle control group to determine the percentage of inhibition.

Hindlimb Ischemia Model in Rats

Objective: To assess the protective effect of this compound on skeletal muscle fatigue in a model of peripheral circulatory insufficiency.

Materials:

-

Male rats

-

This compound and vehicle

-

Anesthetic (e.g., sodium pentobarbital)

-

Surgical instruments

-